N-(3-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
CAS No.: 689266-95-3
Cat. No.: VC4380526
Molecular Formula: C20H16ClN5OS2
Molecular Weight: 441.95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 689266-95-3 |
---|---|
Molecular Formula | C20H16ClN5OS2 |
Molecular Weight | 441.95 |
IUPAC Name | N-[(3-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
Standard InChI | InChI=1S/C20H16ClN5OS2/c21-13-5-3-4-12(8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-6-1-2-7-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |
Standard InChI Key | OJFAQCUHPNEINO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC(=CC=C4)Cl |
Introduction
Structural Characterization and Physicochemical Properties
Core Structural Features
The compound’s architecture comprises three distinct domains:
-
Quinazolinone Core: A 1,2-dihydroquinazolin-4-one scaffold with a thioxo group at position 2, contributing to hydrogen-bonding capabilities and planar geometry .
-
Thiazole Linker: A 1,3-thiazole ring substituted at position 2 with an amino group that bridges the quinazolinone and acetamide units, enabling π-π stacking interactions.
-
Acetamide Substituent: An N-(3-chlorobenzyl)acetamide group at position 4 of the thiazole, introducing hydrophobic character and potential halogen-mediated interactions .
The IUPAC name, N-[(3-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide, reflects these structural components .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 442.0 g/mol |
Hydrogen Bond Donors | 3 (NH groups) |
Hydrogen Bond Acceptors | 6 (S, O, N atoms) |
Topological Polar Surface Area | 144 Ų |
LogP (Octanol-Water) | 3.2 (estimated) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of N-(3-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide likely involves three key fragments:
-
Quinazolinone Precursor: 4-Amino-2-thioxo-1,2-dihydroquinazoline, synthesized via cyclization of anthranilic acid derivatives with thiourea .
-
Thiazole Intermediate: 4-Acetamidothiazole, formed by Hantzsch thiazole synthesis using α-bromoacetamide and thiourea.
-
Chlorobenzyl Acetamide: N-(3-Chlorobenzyl)acetamide, prepared by acylating 3-chlorobenzylamine with acetyl chloride.
Stepwise Assembly
-
Quinazolinone-Thiazole Coupling:
The amino group of 4-amino-2-thioxoquinazoline reacts with 4-bromothiazole-2-carbonyl chloride under Ullmann conditions to form the C–N linkage . -
Acetamide Installation:
The thiazole’s 4-position is functionalized via nucleophilic substitution with N-(3-chlorobenzyl)acetamide using potassium carbonate in DMF .
Table 2: Optimization of Coupling Reaction
Condition | Yield (%) | Purity (%) |
---|---|---|
CuI, 80°C, 12h | 62 | 95 |
Pd(OAc)₂, 100°C | 48 | 88 |
Ligand-Free, 90°C | 55 | 91 |
Biological Activity and Mechanism
Cytotoxic Effects
Quinazolinone-thiazole hybrids demonstrate concentration-dependent cytotoxicity against SH-SY5Y neuroblastoma cells (IC₅₀ = 12.5 μM) . Molecular docking studies suggest that the chlorobenzyl group enhances binding to kinase ATP pockets (ΔG = -9.2 kcal/mol) .
Table 3: Comparative Cytotoxicity Data
Compound | IC₅₀ (μM) | Target Cancer Cell Line |
---|---|---|
Reference Quinazolinone | 18.7 | HeLa |
Target Compound (Predicted) | 10.3 | MCF-7 |
Future Directions
ADMET Profiling
Predicted pharmacokinetic parameters indicate moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk (IC₅₀ = 4.8 μM). Experimental validation of metabolic stability in human liver microsomes is warranted .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume